5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzohydrazide with furan-2-carbaldehyde in the presence of a base, followed by cyclization with thiourea to form the triazole-thiol ring. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the furan ring or the triazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Reduced furan derivatives, triazole derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, and anticancer agent due to its unique structure and reactivity.
Organic Synthesis: Utilized as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its potential in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is largely dependent on its interaction with biological targets. The thiol group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. The triazole ring may interact with various receptors or enzymes, modulating their function. Additionally, the furan and methoxyphenyl groups can contribute to the compound’s overall binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the furan ring, potentially altering its chemical properties and applications.
5-(furan-2-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Contains a chlorine atom instead of a methoxy group, which can influence its reactivity and biological interactions.
Uniqueness
The presence of both the furan ring and the methoxyphenyl group in 5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol imparts unique chemical properties and potential biological activities that distinguish it from similar compounds. The combination of these functional groups can enhance its reactivity and specificity for certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(furan-2-yl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-17-10-6-4-9(5-7-10)16-12(14-15-13(16)19)11-3-2-8-18-11/h2-8H,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUXUQJNQPJBCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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